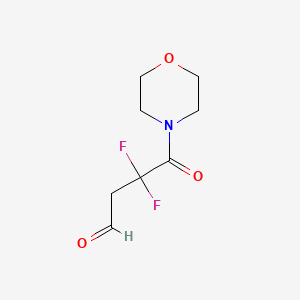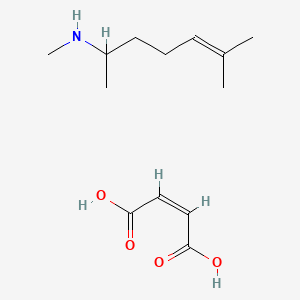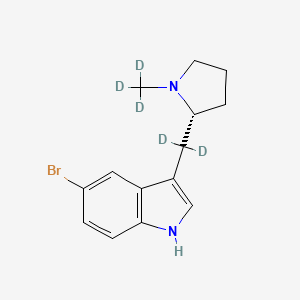
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole is a chiral compound with a bromine atom at the 5th position of the indole ring and a deuterium-labeled N-methylpyrrolidinyl group at the 3rd position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and is known for its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole typically involves the following steps:
Bromination: The indole ring is brominated at the 5th position using bromine or a brominating agent under controlled conditions.
N-Methylpyrrolidinyl Group Introduction: The N-methylpyrrolidinyl group is introduced at the 3rd position of the indole ring through a nucleophilic substitution reaction. This step often involves the use of a deuterium-labeled methylating agent to achieve the desired isotopic labeling.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: High-purity starting materials are prepared and verified for quality.
Reaction Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Scale-Up: The optimized reaction is scaled up to industrial quantities, with continuous monitoring and control to maintain product quality.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms due to its stability and unique labeling.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and stable isotopes for various industrial applications.
Mechanism of Action
The mechanism of action of ®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole: Similar structure but without deuterium labeling.
5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d3)-1H-indole: Similar structure with different isotopic labeling.
Uniqueness
®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole is unique due to its specific deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.
Properties
IUPAC Name |
5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-MSXAUQHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

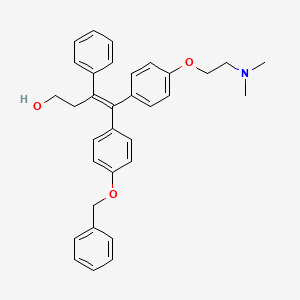
![[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B586393.png)
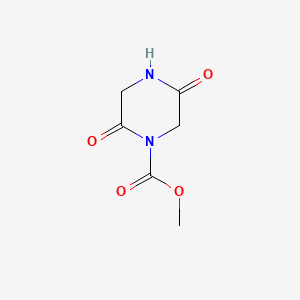
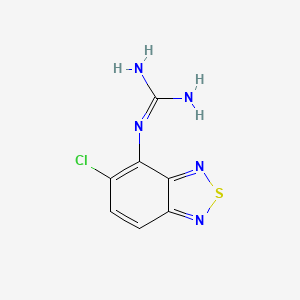
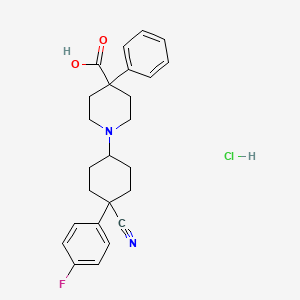
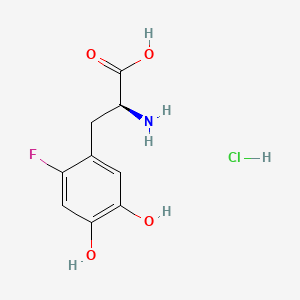
![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)

